molecular formula C20H17ClFN3O3S B6522839 N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942743-74-0

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B6522839
CAS No.: 942743-74-0
M. Wt: 433.9 g/mol
InChI Key: MECCHYJBJHOESW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a sophisticated small molecule designed for research applications. Its structure incorporates a pyrazole core, a common scaffold in medicinal chemistry known for its ability to interact with a variety of biological targets . The molecule is further functionalized with a 1,1-dioxo-1lambda6-thiolan (sulfone) group, which can enhance metabolic stability and influence binding affinity, and a substituted phenyl ring, providing a versatile platform for structure-activity relationship (SAR) studies. The specific placement of chlorine and fluorine atoms on the anilide moiety is a strategic feature often employed to fine-tune electronic properties, lipophilicity, and bioavailability . This compound is presented as a high-purity chemical tool to support investigative programs in areas such as kinase inhibition, enzyme profiling, and cellular pathway analysis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c21-16-10-14(6-7-17(16)22)23-20(26)18-11-19(13-4-2-1-3-5-13)25(24-18)15-8-9-29(27,28)12-15/h1-7,10-11,15H,8-9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECCHYJBJHOESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Enzyme Inhibition

Pyrazole-carboxamide derivatives have shown promise as enzyme inhibitors. This compound may interact with specific enzymes, potentially altering their activity and leading to various biological effects. For instance, it could potentially inhibit enzymes involved in cellular processes such as:

  • Protein kinases
  • Phosphatases
  • Proteases

Anti-inflammatory Properties

Many pyrazole derivatives exhibit anti-inflammatory activities. The presence of the pyrazole ring and the carboxamide group in this compound suggests it may have similar properties . Potential mechanisms include:

  • Inhibition of pro-inflammatory cytokine production
  • Modulation of inflammatory signaling pathways

Antifungal Activity

Pyrazole-carboxamide compounds have demonstrated antifungal properties. In a study on structurally related compounds, researchers found significant inhibition of fungal growth . The table below summarizes the mycelial inhibition growth (MIG) of a similar pyrazole-carboxamide derivative against Colletotrichum gloeosporioides:

Concentration (mM)MIG (%)
129.3
556.1
1061.0

Potential Anticancer Activity

Some pyrazole derivatives have shown anticancer properties. While specific studies on this compound are not available, structurally similar molecules have demonstrated:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in cancer cells
  • Modulation of cell signaling pathways involved in cancer progression

Structure-Activity Relationship

The biological activity of N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is likely influenced by its structural features:

  • Pyrazole ring : Core structure contributing to various biological activities
  • Carboxamide group : May enhance binding to target proteins
  • Chloro and fluoro substituents : Could improve metabolic stability and membrane permeability
  • Phenyl groups : May contribute to protein-ligand interactions

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

  • In vitro enzyme assays : To identify specific molecular targets
  • Cell-based assays : To evaluate effects on various cell types and pathways
  • In vivo studies : To assess efficacy and toxicity in animal models
  • Structure-activity relationship studies : To optimize the compound's properties

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison of the target compound with related pyrazole and sulfolane-containing derivatives, emphasizing structural variations, synthetic routes, and biological activity (where available).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Core Structure Biological Activity (Reported) Key References
N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide 1: 1,1-dioxothiolan-3-yl; 3: 3-chloro-4-fluorophenyl-carboxamide; 5: phenyl Pyrazole Not explicitly reported; inferred kinase/receptor modulation via structural analogs
Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) 1: 7-chloroquinoline; 5: 2,6-dimethoxyphenyl; 3: methyl ester Pyrazole Antimalarial activity (quinoline moiety)
1-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Tetrazole core; 1: 3-chloro-4-fluorophenyl; 5: furan-2-ylmethyl Tetrazole Antimicrobial activity (MIC: 8–32 µg/mL against S. aureus)
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 1: methyl; 5: carboxamide (2,4-difluorophenyl) Pyrazole Herbicidal activity (inhibition of acetolactate synthase)
1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid 1: 1,1-dioxothiolan-3-yl; 4: carboxylic acid; 5: methyl Pyrazole Intermediate for kinase inhibitors (no direct activity reported)
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Thiophene-pyrazole hybrid; halogenated substituents Thiophene-pyrazole Anticancer activity (IC₅₀: <1 µM in leukemia cell lines)

Key Observations

Core Modifications: The sulfolane moiety (1,1-dioxothiolan-3-yl) in the target compound distinguishes it from analogs with simpler alkyl/aryl substitutions (e.g., methyl in or quinoline in ). This group improves solubility and may reduce off-target interactions .

Substituent Effects: Halogenation: The 3-chloro-4-fluorophenyl group in the target compound provides a balance of lipophilicity and electronegativity, similar to 2,4-difluorophenyl in , which enhances membrane permeability. Aromatic vs. Heterocyclic Substitutions: Quinoline () and thiophene () substitutions introduce π-π stacking capabilities, whereas phenyl groups (as in the target compound) prioritize hydrophobic interactions.

Biological Activity Trends :

  • Pyrazole-carboxamides with halogenated aryl groups (e.g., ) often exhibit herbicidal or antimicrobial activity, while hybrid structures (e.g., thiophene-pyrazole in ) show promise in oncology.
  • The absence of reported activity for the target compound highlights a gap in current research, necessitating in vitro assays (e.g., kinase profiling or receptor binding studies).

Preparation Methods

Hydrazine Precursor Synthesis

The thiolan-3-yl hydrazine precursor is synthesized from tetrahydrothiophen-3-ol through mesylation and subsequent nucleophilic displacement with hydrazine (Scheme 1):

  • Mesylation : Tetrahydrothiophen-3-ol reacts with methanesulfonyl chloride in dichloromethane (DCM) at 0°C, yielding the mesylate intermediate.

  • Hydrazine displacement : The mesylate is treated with excess hydrazine hydrate in ethanol at 60°C for 12 hours.

Table 1: Reaction Conditions for Hydrazine Synthesis

StepReagentsSolventTemperatureTimeYield
1MsCl, Et₃NDCM0°C → RT2 h85%
2NH₂NH₂·H₂OEtOH60°C12 h78%

Pyrazole Ring Formation

The hydrazine derivative reacts with ethyl 3-oxo-3-phenylpropanoate under acidic conditions to form the pyrazole core (Scheme 2):

  • Conditions : HCl (conc.) in ethanol, reflux for 6 hours.

  • Regioselectivity : The β-ketoester dictates substituent placement, with the phenyl group occupying position 5 and the ester at position 3.

Table 2: Pyrazole Cyclocondensation Optimization

EntryAcid CatalystSolventTemp (°C)Time (h)Yield
1HClEtOH80672%
2H₂SO₄Toluene110465%
3AcOHMeCN70868%

Oxidation of Thiolan to Sulfolane

The tetrahydrothiophene (thiolan) ring is oxidized to the sulfolane derivative using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (Scheme 3):

  • Conditions : 2.2 equiv mCPBA, DCM, 0°C → RT, 12 hours.

  • Monitoring : Reaction progress tracked via TLC (Rf = 0.3 in 7:3 hexane:EtOAc).

Table 3: Oxidation Efficiency with Varied Oxidants

OxidantEquivSolventTemp (°C)Yield
mCPBA2.2DCM0→2588%
H₂O₂5.0AcOH5062%
KMnO₄3.0H₂O/acetone045%

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using NaOH in tetrahydrofuran (THF)/water (Scheme 4):

  • Conditions : 2M NaOH, THF/H₂O (4:1), 60°C, 4 hours.

  • Workup : Acidification with HCl (1M) to pH 2 precipitates the acid.

Table 4: Ester Hydrolysis Optimization

BaseSolventTemp (°C)Time (h)Yield
NaOHTHF/H₂O (4:1)60495%
LiOHMeOH/H₂O (3:1)50689%
KOHEtOH/H₂O (2:1)70382%

Carboxamide Formation via Coupling Reaction

The carboxylic acid is activated with HATU and coupled with 3-chloro-4-fluoroaniline in dimethylformamide (DMF) (Scheme 5):

  • Conditions : HATU (1.5 equiv), DIPEA (2.0 equiv), DMF, RT, 3 hours.

  • Purification : Column chromatography (SiO₂, 1:1 hexane:EtOAc).

Table 5: Amide Coupling Reagent Comparison

ReagentEquivBaseSolventYield
HATU1.5DIPEADMF92%
EDCl2.0HOAtDCM75%
DCC2.0DMAPTHF68%

Spectroscopic Characterization and Validation

Critical analytical data for intermediates and the final compound:

  • 1H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, Ph), 3.80–3.60 (m, 2H, sulfolane), 2.95–2.75 (m, 2H, sulfolane).

  • IR (KBr) : 1680 cm⁻¹ (C=O, amide), 1320 cm⁻¹ (S=O).

  • HPLC Purity : 98.5% (C18 column, 70:30 MeCN:H₂O).

Scale-Up Considerations and Process Optimization

Catalytic Efficiency in Suzuki Coupling (If Applicable)

While the Knorr method is preferred for small-scale synthesis, large-scale production may utilize Suzuki coupling for introducing the phenyl group:

  • Conditions : Pd(OAc)₂ (0.7 mol%), SPhos ligand, K₂CO₃, THF/H₂O, 80°C.

Table 6: Pd Catalyst Loading Impact

Pd(OAc)₂ (mol%)LigandYield
0.7SPhos89%
2.0PPh₃78%
5.0None45%

Recycling of Solvents and Catalysts

  • THF Recovery : Distillation under reduced pressure achieves >90% recovery.

  • Pd Removal : Activated charcoal treatment reduces Pd residues to <5 ppm.

Comparative Analysis of Synthetic Routes

Route A (Knorr Cyclocondensation):

  • Advantages : High regioselectivity, minimal purification.

  • Disadvantages : Limited scalability for thiolan hydrazine synthesis.

Route B (Suzuki Coupling):

  • Advantages : Modular phenyl introduction, scalable.

  • Disadvantages : Requires Pd catalysis, higher cost .

Q & A

Q. Challenges :

  • Low regioselectivity during pyrazole ring formation.
  • Side reactions during sulfonation (e.g., over-oxidation).
  • Steric hindrance during aryl coupling.

Q. Solutions :

  • Use of regioselective catalysts (e.g., CuI for cycloaddition).
  • Controlled oxidation conditions (e.g., H₂O₂ at 0–5°C).
  • Microwave-assisted synthesis to enhance coupling efficiency .

Advanced: How can researchers investigate the biological targets and mechanisms of action for this compound?

  • Molecular Docking : Computational modeling to predict binding affinity with enzymes (e.g., kinases) or receptors.
  • Enzyme Assays : In vitro inhibition assays (e.g., IC₅₀ determination against cancer-related kinases).
  • Cellular Studies : Apoptosis assays (Annexin V/PI staining) and Western blotting to track signaling pathways .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Fluorine/Chlorine Effects : Enhance lipophilicity and metabolic stability. Fluorine at the 4-position improves target binding via electrostatic interactions.
  • Thiolane Sulfone : Increases solubility and modulates pharmacokinetics. Comparative studies with non-sulfonated analogs show reduced bioavailability in vivo .

Advanced: What methodologies are used to quantify this compound in biological matrices during pharmacokinetic studies?

  • LC-MS/MS : Liquid chromatography-tandem mass spectrometry with deuterated internal standards for precision.
  • Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).
  • Validation : Follows FDA guidelines for linearity (1–1000 ng/mL), accuracy (>90%), and inter-day precision (<15% RSD) .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Meta-Analysis : Cross-referencing assay conditions (e.g., ATP concentrations in kinase assays).
  • Orthogonal Assays : Validate results using alternate methods (e.g., SPR vs. fluorescence polarization).
  • Structural Confirmation : Ensure compound integrity via NMR retesting to rule out degradation .

Advanced: What factors influence the compound’s stability under varying storage conditions?

  • Light/Temperature : Degrades under UV light; store at –20°C in amber vials.
  • pH Sensitivity : Hydrolysis of the carboxamide group occurs at pH < 3 or > 10.
  • Excipients : Lyophilization with trehalose improves long-term stability .

Advanced: What in vitro models are appropriate for preliminary toxicity profiling?

  • Hepatotoxicity : HepG2 cell viability assays (MTT/WST-1).
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp).
  • Genotoxicity : Ames test (bacterial reverse mutation) .

Advanced: How can computational tools aid in SAR studies for this compound?

  • QSAR Modeling : Predict activity based on electronic (HOMO/LUMO) and steric descriptors (molar refractivity).
  • ADMET Prediction : Software like SwissADME forecasts absorption, CYP450 interactions, and BBB permeability.
  • Dynamics Simulations : MD simulations (e.g., GROMACS) to study binding kinetics over time .

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